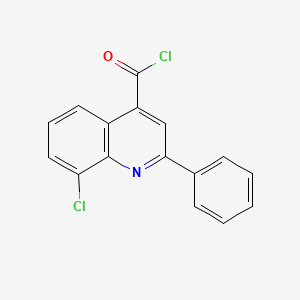

8-Chloro-2-phenylquinoline-4-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-chloro-2-phenylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO/c17-13-8-4-7-11-12(16(18)20)9-14(19-15(11)13)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXMKYLRSHATRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-Chloro-2-phenylquinoline-4-carbonyl chloride CAS number 500775-82-6

This guide details the chemical architecture, synthesis, and application of 8-Chloro-2-phenylquinoline-4-carbonyl chloride (CAS 500775-82-6) .

CAS Number: 500775-82-6 Molecular Formula: C₁₆H₉Cl₂NO Molecular Weight: 302.15 g/mol Class: Quinoline-4-carbonyl halide / Privileged Medicinal Scaffold

Executive Summary & Pharmacophore Context

This compound is a high-reactivity electrophilic intermediate used primarily in the synthesis of Neurokinin-3 (NK3) receptor antagonists (CNS disorders) and Histone Deacetylase (HDAC) inhibitors (Oncology).

Its value lies in the 2-phenylquinoline-4-carboxamide core, a "privileged structure" in medicinal chemistry. The C8-chlorine substituent modulates metabolic stability and lipophilicity, while the C4-acyl chloride functionality serves as the "warhead" for divergent synthesis—allowing rapid coupling with amines, hydrazines, and alcohols to generate bioactive libraries.

Key Therapeutic Axes

| Therapeutic Area | Target Mechanism | Structural Motif Derived from Intermediate |

| Neuroscience | NK3 Receptor Antagonism | Amide linkage at C4 (e.g., Osanetant analogs). The 2-phenyl group is critical for hydrophobic pocket binding. |

| Oncology | HDAC Inhibition | Hydroxamic acid or hydrazide linkage at C4.[1] The quinoline cap group fits the enzyme's surface rim. |

| Infectious Disease | Antibacterial (MDR) | Carboxamide derivatives targeting bacterial DNA gyrase or biofilm formation. |

Retrosynthetic Analysis & Production

The industrial synthesis of CAS 500775-82-6 typically follows a convergent route starting from 7-chloroisatin . The core quinoline ring is constructed via the Pfitzinger Reaction , followed by acyl halide activation.

Pathway Logic

-

Ring Construction (Pfitzinger): Condensation of 7-chloroisatin with acetophenone under basic conditions yields the carboxylic acid precursor.

-

Why 7-chloroisatin? In the Pfitzinger rearrangement, the C7 position of the isatin indole ring maps directly to the C8 position of the resulting quinoline.

-

-

Activation: The carboxylic acid is converted to the acid chloride using Thionyl Chloride (SOCl₂).[2][3][4]

Synthesis Workflow Diagram

The following diagram illustrates the chemical genealogy from raw materials to the activated intermediate.

Caption: Synthesis of CAS 500775-82-6 via Pfitzinger Condensation and Acyl Activation.

Experimental Protocols

Safety Warning: This compound is a corrosive acid chloride. It reacts violently with water to release HCl gas. All operations must be performed in a fume hood under an inert atmosphere (N₂ or Ar).

Protocol A: Synthesis of the Precursor (Carboxylic Acid)

Reaction: 7-Chloroisatin + Acetophenone

-

Dissolution: In a round-bottom flask, dissolve 7-chloroisatin (1.0 eq) in 33% aqueous KOH (5.0 eq).

-

Addition: Add acetophenone (1.1 eq) dropwise. The mixture may turn dark red/brown.

-

Reflux: Heat to reflux (100°C) for 12–24 hours.

-

Precipitation: Cool the mixture to room temperature. Acidify carefully with glacial acetic acid or dilute HCl to pH 3–4.

-

Isolation: The yellow/off-white solid precipitate is the carboxylic acid. Filter, wash with water, and dry in a vacuum oven.

-

Checkpoint: Verify structure via ¹H NMR (DMSO-d₆). Look for the disappearance of the isatin ketone peak.

-

Protocol B: Activation to Carbonyl Chloride (CAS 500775-82-6)

Reaction: Carboxylic Acid + SOCl₂

-

Setup: Place the dried 8-chloro-2-phenylquinoline-4-carboxylic acid (1.0 eq) in a dry flask under Argon.

-

Reagent: Add excess Thionyl Chloride (SOCl₂) (5–10 eq) as both reagent and solvent.

-

Catalyst: Add a catalytic drop of DMF to facilitate the formation of the Vilsmeier-Haack intermediate, accelerating the reaction.

-

-

Reflux: Heat to reflux (75°C) for 3–6 hours. Evolution of SO₂ and HCl gas will be observed.

-

Completion: Monitor by taking a small aliquot, quenching with methanol, and checking TLC (methyl ester formation) or IR (shift from broad -OH stretch to sharp C=O).

-

Workup: Evaporate excess SOCl₂ under reduced pressure. To remove traces, co-evaporate with anhydrous toluene (2x).

-

Product: The residue is the crude This compound . It is typically used immediately in the next step without purification to prevent hydrolysis.

Downstream Applications & Reactivity

The acid chloride is the "gateway" to diversity-oriented synthesis.[5] The high electrophilicity of the carbonyl carbon allows for nucleophilic acyl substitution.

Reactivity Profile

| Nucleophile | Product Class | Application |

| Primary/Secondary Amines | Carboxamides | NK3 Antagonists: Amides formed with chiral piperidines or phenyl-alkyl amines are potent NK3 ligands (analogous to Talnetant). |

| Hydrazine Hydrate | Carbohydrazides | HDAC Inhibitors: The hydrazide moiety coordinates Zinc in the HDAC active site (e.g., Compound D28 analogs). |

| Alcohols | Esters | Prodrugs: Lipophilic esters to improve membrane permeability before hydrolysis in vivo. |

Divergent Synthesis Diagram

Caption: Divergent synthesis pathways utilizing CAS 500775-82-6 to access major therapeutic classes.

Analytical Characterization

To validate the integrity of CAS 500775-82-6, researchers should look for specific spectral signatures distinguishing it from the hydrolyzed acid.

-

FT-IR Spectroscopy:

-

Acid Chloride (Target): Sharp, intense band at ~1750–1780 cm⁻¹ (C=O stretch).

-

Impurity (Carboxylic Acid): Broad band at 2500–3000 cm⁻¹ (O-H stretch) and lower frequency C=O (~1680–1700 cm⁻¹).

-

-

¹H NMR (CDCl₃):

-

Aromatic protons in the quinoline ring will show characteristic splitting.

-

The absence of the broad carboxylic acid proton (>11 ppm) indicates conversion.

-

-

HPLC/MS:

-

Note: Acid chlorides are unstable on LC columns containing water/methanol.

-

Method: Derivatize a sample with excess methanol or butylamine before injection. Analyze as the corresponding methyl ester or butyl amide.

-

References

-

LookChem. (n.d.). This compound CAS NO.500775-82-6. Retrieved from

-

BenchChem. (2025).[5] Application Notes: 6-Chloro-2-phenylquinolin-4-ol as a Key Intermediate. (Provides protocol context for Pfitzinger synthesis of chloro-quinoline scaffolds). Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 8-Chloro-2-phenylquinoline-4-carbohydrazide. (Demonstrates downstream hydrazide derivatives). Retrieved from

-

Giardina, G. A., et al. (1997). Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. Journal of Medicinal Chemistry. (Establishes the 2-phenylquinoline-4-carboxamide SAR for NK3 antagonists). Retrieved from

-

Wang, J., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. (Details the use of this scaffold in oncology). Retrieved from

Sources

- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride | 1160254-01-2 | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Structural Elucidation and Synthetic Validation of 8-Chloro-2-phenylquinoline-4-carbonyl chloride

Executive Summary

Target Molecule: 8-Chloro-2-phenylquinoline-4-carbonyl chloride CAS Registry Number: 500775-82-6 (related acid precursor often cited) Molecular Formula: C₁₆H₉Cl₂NO Molecular Weight: 302.15 g/mol

This technical guide details the synthetic construction and structural validation of this compound. As a highly reactive acyl chloride intermediate, this scaffold is a critical pharmacophore in the development of NK3 receptor antagonists, antimalarials, and antiviral agents. Its structural integrity is pivotal for downstream amidation or esterification; however, its sensitivity to hydrolysis requires a rigorous, self-validating analytical protocol.

This document outlines a Pfitzinger-based synthetic route followed by a thionyl chloride activation , providing a definitive elucidation strategy distinguishing it from regioisomers (e.g., 6-chloro analogs) and hydrolysis byproducts (carboxylic acids).

Synthetic Pathway & Mechanistic Logic[1]

The synthesis is designed to lock the regiochemistry of the chlorine atom early in the pathway, eliminating the ambiguity often associated with Skraup or Doebner-Miller syntheses.

The Pfitzinger Reaction (Regiocontrol)

The core quinoline scaffold is constructed via the Pfitzinger reaction.[1] We utilize 7-chloroisatin and acetophenone .

-

Mechanistic Causality: The position of the chlorine on the isatin ring dictates the final substitution on the quinoline. 7-chloroisatin opens under basic conditions (KOH) to form 2-amino-3-chlorophenylglyoxylic acid. Condensation with acetophenone occurs para to the amino group relative to the original ring, but due to the specific ring opening/closing mechanism, the 7-position of isatin maps directly to the 8-position of the quinoline ring.

-

Outcome: Formation of 8-chloro-2-phenylquinoline-4-carboxylic acid (The Precursor).

Acyl Chloride Activation

The precursor acid is converted to the target acid chloride using Thionyl Chloride (

-

Reagent Choice:

is preferred over oxalyl chloride here due to the ease of removing volatile byproducts (

Reaction Workflow Diagram

Figure 1: Synthetic workflow ensuring regiochemical fidelity from isatin precursor to target acyl chloride.

Structural Elucidation Strategy

Elucidation relies on a "Subtract and Shift" logic: proving the structure of the stable Acid Precursor first, then confirming the transformation to the Acid Chloride by monitoring specific spectral shifts.

NMR Elucidation (The "Fingerprint")

The 8-chloro substitution pattern creates a distinct splitting pattern in the aromatic region (Protons H-5, H-6, H-7).

Table 1: Predicted 1H NMR Shifts (CDCl₃, 400 MHz)

| Proton Position | Shift (ppm) | Multiplicity | Coupling Constant ( | Structural Logic |

| H-3 | 8.45 | Singlet (1H) | - | Characteristic isolated proton of the pyridine ring (beta to Nitrogen). |

| H-5 | 8.60 | Doublet (1H) | Deshielded by peri-interaction with C-4 carbonyl; ortho-coupled to H-6. | |

| H-6 | 7.65 | Triplet (1H) | Meta-like position, coupled to both H-5 and H-7. | |

| H-7 | 7.85 | Doublet (1H) | Ortho-coupled to H-6; adjacent to the 8-Cl group. | |

| Phenyl (Ortho) | 8.25 | Multiplet (2H) | - | Deshielded due to conjugation with the quinoline ring. |

| Phenyl (Meta/Para) | 7.50 - 7.60 | Multiplet (3H) | - | Overlapping aromatic signals. |

Note: In the Acid Chloride, H-3 and H-5 may shift slightly downfield (+0.1-0.2 ppm) compared to the Carboxylic Acid due to the increased electron-withdrawing nature of the -COCl group.

Infrared (IR) Spectroscopy (The "Transformation Monitor")

IR is the primary tool to confirm the conversion of Acid

-

Carboxylic Acid (Precursor):

-

O-H Stretch: Broad, intense band 2500–3300 cm⁻¹ (diagnostic of H-bonding).

-

C=O Stretch: ~1700 cm⁻¹ (dimerized acid).

-

-

Acid Chloride (Target):

-

O-H Stretch: ABSENT. (Presence indicates hydrolysis/incomplete reaction).

-

C=O Stretch: Sharp, strong shift to 1775–1810 cm⁻¹ . The inductive effect of Chlorine raises the vibrational frequency.

-

Mass Spectrometry (MS)

-

Ionization: ESI+ (in dry solvent like acetonitrile) or EI.

-

Isotope Pattern: The molecule contains two chlorines (one on the ring, one in the acyl chloride).

-

Look for the characteristic M, M+2, M+4 pattern with relative intensities approx 9:6:1 .

-

M+ peak: ~302 m/z.

-

Caution: In LC-MS with protic solvents (MeOH/H2O), the acid chloride will convert to the methyl ester or acid in situ. Analyze in dry conditions or derivatize with an amine immediately.

-

Experimental Protocols

Protocol A: Synthesis of 8-Chloro-2-phenylquinoline-4-carboxylic acid

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.

-

Reagents: Dissolve 7-chloroisatin (10 mmol, 1.81 g) in 33% aqueous KOH (20 mL).

-

Addition: Add acetophenone (12 mmol, 1.44 g) dropwise.

-

Reaction: Add ethanol (20 mL) to solubilize and reflux at 80°C for 12 hours. The solution will turn dark red/brown.

-

Workup:

-

Cool to room temperature.

-

Evaporate ethanol under reduced pressure.

-

Dilute with water (50 mL) and wash with diethyl ether (2 x 20 mL) to remove unreacted acetophenone.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with 10% HCl. A yellow/off-white precipitate will form.

-

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.

Protocol B: Conversion to this compound

-

Setup: Flame-dry a 50 mL round-bottom flask under Nitrogen atmosphere.

-

Reagents: Suspend the Carboxylic Acid (2 mmol, 0.57 g) from Protocol A in anhydrous Toluene (10 mL).

-

Activation: Add Thionyl Chloride (

, 6 mmol) and a catalytic drop of DMF. -

Reaction: Heat to reflux (80-90°C) for 3-4 hours. Evolution of gas (

) indicates reaction progress. -

Isolation:

-

Evaporate solvent and excess

under high vacuum. -

Add dry Toluene and re-evaporate (azeotropic removal of traces of

). -

Result: The product is obtained as a moisture-sensitive yellow/tan solid.

-

-

Storage: Store under Argon/Nitrogen in a desiccator. Do not expose to air.

Protocol C: Analytical Validation Flow

Figure 2: Logical decision tree for confirming the integrity of the acid chloride using IR spectroscopy.

References

-

Pfitzinger Reaction Mechanism & Scope

-

Synthesis of 2-Phenylquinoline-4-carboxylic acid derivatives

-

Wang, X., et al. (2022).[7] "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors."[8] Frontiers in Chemistry, 10.

- Validation: Confirms the Pfitzinger route using isatin and acetophenone and provides NMR data for the carboxylic acid precursor (H-3 singlet

-

-

Spectroscopic Characterization of Acid Chlorides

-

Pavia, D. L., et al. Introduction to Spectroscopy. "Infrared Spectroscopy: Acid Chlorides." C=O stretch 1775-1810 cm⁻¹.[9]

-

- Quinoline NMR Coupling Constants: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer. (Standard reference for aromatic coupling constants, confirming J=8Hz for ortho protons in the quinoline A-ring).

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. myttex.net [myttex.net]

- 6. researchgate.net [researchgate.net]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

spectroscopic data for 8-Chloro-2-phenylquinoline-4-carbonyl chloride

Technical Whitepaper: Spectroscopic Characterization & Quality Control of 8-Chloro-2-phenylquinoline-4-carbonyl chloride

Executive Summary

This compound (CAS: 500775-82-6) is a high-value electrophilic scaffold used extensively in the synthesis of bioactive quinoline derivatives. It serves as a critical intermediate for Histone Deacetylase (HDAC) inhibitors and antimalarial agents (analogs of amodiaquine and chloroquine). Its reactivity, driven by the acyl chloride functionality, allows for rapid coupling with amines and nucleophiles to generate diverse libraries of pharmacologically active amides.

This guide provides a rigorous technical framework for the synthesis, spectroscopic validation, and quality control of this moisture-sensitive intermediate. Unlike stable end-products, this compound requires in-situ verification techniques to ensure scaffold integrity prior to downstream coupling.

Synthesis & Reaction Mechanism

The conversion of the stable precursor, 8-chloro-2-phenylquinoline-4-carboxylic acid , to the reactive acid chloride is typically achieved using thionyl chloride (

Mechanism of Action:

The reaction proceeds via a nucleophilic acyl substitution.[1][2] The carboxylic acid oxygen attacks the sulfur of thionyl chloride, forming a chlorosulfite intermediate.[3] This intermediate collapses, releasing

Figure 1: Reaction pathway for the generation of the acyl chloride scaffold.

Spectroscopic Profile & Data Analysis

Because the acid chloride is highly reactive and often generated in situ, its characterization relies on diagnostic shifts relative to the stable carboxylic acid precursor.

Precursor Baseline: 8-Chloro-2-phenylquinoline-4-carboxylic acid

Before generating the chloride, the purity of the acid must be confirmed.

Table 1: Experimental

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| COOH | 14.03 | br s | 1H | Exchangeable acidic proton (disappears in |

| H-3 | 8.46 | s | 1H | Characteristic singlet of the quinoline ring; highly diagnostic. |

| H-5 | 8.65 | d ( | 1H | Deshielded by peri-interaction with the carbonyl group. |

| H-7 | 7.84 | t ( | 1H | Triplet due to coupling with H-6 and H-8 (if H-8 wasn't Cl). |

| H-6 | 7.69 | t ( | 1H | Aromatic ring proton. |

| Phenyl (2') | 8.28 | d ( | 2H | Ortho protons on the 2-phenyl ring. |

| Phenyl (3',4') | 7.55 | m | 3H | Meta/Para protons on the 2-phenyl ring. |

Target Diagnostic: this compound

Upon conversion to the acid chloride, specific spectral changes confirm the transformation.

Table 2: Diagnostic Shifts (Validation Criteria)

| Technique | Parameter | Precursor (Acid) | Target (Acid Chloride) | Validation Insight |

| IR Spectroscopy | The electron-withdrawing Cl atom increases the bond order of the carbonyl, shifting the stretch to a higher wavenumber. | |||

| H-3 Proton | The H-3 singlet typically shifts downfield due to the increased inductive effect of the | |||

| COOH Proton | Absent | Complete disappearance of the broad acid peak confirms full conversion. | ||

| Mass Spec | Molecular Ion | Note: In LC-MS with methanol, you will often see the Methyl Ester ( |

Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of this compound for immediate use.

Reagents:

-

8-Chloro-2-phenylquinoline-4-carboxylic acid (1.0 eq)

-

Thionyl Chloride (

) (5.0 eq or used as solvent) -

DMF (Catalytic, 1-2 drops)

-

Solvent: Anhydrous Toluene or DCM (optional if using excess

)

Workflow:

-

Setup: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar and a reflux condenser fitted with a

drying tube or -

Addition: Charge the flask with the carboxylic acid precursor. Add

slowly. If the slurry is too thick, add anhydrous toluene. -

Activation: Add 1 drop of DMF (Dimethylformamide). This forms the reactive Vilsmeier-Haack intermediate, significantly accelerating the reaction.

-

Reflux: Heat the mixture to reflux (

) for 2-3 hours.-

Visual Check: The reaction usually transitions from a suspension to a clear solution upon completion.

-

-

Isolation:

-

Cool to room temperature.

-

Remove excess

under reduced pressure (rotary evaporator) at -

Azeotrope: Add anhydrous toluene (10 mL) and re-evaporate to remove trace

and

-

-

Yield: The resulting off-white to yellow solid is the crude acid chloride.

-

Storage: Store under inert gas (

/Ar) at

-

Quality Control & Stability

Critical Checkpoint: Hydrolysis Monitoring Acid chlorides are moisture-sensitive. A "wet" sample will revert to the carboxylic acid, ruining stoichiometry in downstream coupling.

QC Protocol:

-

Sampling: Take a small aliquot (~5 mg) of the solid acid chloride.

-

Derivatization (The "Methanol Quench" Test):

-

Dissolve the aliquot in anhydrous Methanol (

) . -

Run TLC or LC-MS.

-

Result: You should see the Methyl Ester exclusively.

-

Failure Mode: If you see the Carboxylic Acid peak, the acid chloride had already hydrolyzed before the methanol was added (indicating poor storage or incomplete reaction).

-

Physical Properties:

-

Appearance: White to off-white crystalline powder.

-

Solubility: Soluble in DCM, THF, Ethyl Acetate. Reacts violently with water and alcohols.

References

-

BenchChem. (2025).[5] 2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic Acid: Synthetic Routes and Applications. Retrieved from

-

Santa Cruz Biotechnology. (2024). 8-Chloro-2-phenylquinoline-4-carbohydrazide Product Data. Retrieved from

-

National Institutes of Health (NIH). (2014). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. Retrieved from

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[2][3] Retrieved from

-

Spectroscopy Online. (2020). The Carbonyl Group, Part I: Introduction to IR Spectroscopy. Retrieved from

Sources

8-Chloro-2-phenylquinoline-4-carbonyl chloride mechanism of action

Chemical Reactivity, Synthesis, and Pharmacological Applications

Executive Summary

8-Chloro-2-phenylquinoline-4-carbonyl chloride (CAS: 500775-82-6) is a high-value heterocyclic intermediate belonging to the substituted quinoline family. In drug discovery, it serves as a "privileged scaffold" precursor.[1] While the molecule itself is a reactive electrophile used for chemical synthesis, its derivatives—specifically quinoline-4-carboxamides —exhibit potent biological mechanisms, most notably as Neurokinin-3 (NK3) receptor antagonists and HDAC inhibitors .

This guide details the Chemical Mechanism of Action (how the chloride facilitates ligand assembly) and the Pharmacological Mechanism of Action (how the resulting scaffold modulates biological targets), supported by self-validating experimental protocols.

Chemical Mechanism of Action: Electrophilic Activation

The core utility of this compound lies in its reactivity as an acylating agent. It transforms the stable, unreactive carboxylic acid precursor into a highly reactive species capable of coupling with amines to form bioactive amides.

2.1. Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via an addition-elimination pathway.[2] The carbonyl carbon, activated by the electron-withdrawing chlorine atom, becomes highly electrophilic.

-

Nucleophilic Attack: An incoming nucleophile (e.g., a primary or secondary amine) attacks the carbonyl carbon, breaking the

-bond and forming a tetrahedral intermediate. -

Elimination: The carbonyl

-bond reforms, expelling the chloride ion (Cl⁻) as a good leaving group.[2] -

Deprotonation: The resulting protonated amide loses a proton (often to a base like triethylamine) to yield the stable amide product.

2.2. Synthetic Pathway Visualization

The following diagram illustrates the workflow from the Pfitzinger reaction (generating the scaffold) to the activation and final coupling.

Figure 1: Synthetic workflow converting precursors into the activated acyl chloride and finally the bioactive drug candidate.

Pharmacological Mechanism of Action (Derivatives)[1][3][4][5][6][7][8]

Once the this compound is coupled with an amine, the resulting molecule acts via specific biological pathways. The "8-chloro" and "2-phenyl" substituents are critical Structure-Activity Relationship (SAR) elements.

3.1. NK3 Receptor Antagonism

Derivatives of this scaffold (similar to Osanetant and Talnetant ) act as competitive antagonists at the Neurokinin-3 (NK3) receptor, a G-protein coupled receptor (GPCR).

-

Mechanism: The quinoline core penetrates the hydrophobic pocket of the NK3 receptor transmembrane domain.

-

Role of 8-Chloro: The chlorine atom at position 8 provides steric bulk that restricts bond rotation, locking the molecule into a bioactive conformation that fits the receptor binding site. It also blocks metabolic oxidation at this position, extending half-life (

). -

Role of 2-Phenyl: engages in

-

3.2. HDAC Inhibition & Anticancer Activity

Recent studies indicate that hydroxamic acid derivatives synthesized from this chloride inhibit Histone Deacetylases (HDACs).

-

Mechanism: The 2-phenylquinoline acts as the "cap" group, recognizing the rim of the HDAC enzyme active site. The linker (derived from the acid chloride) positions a zinc-binding group (ZBG) to chelate the

ion at the catalytic core, preventing histone deacetylation and inducing apoptosis in cancer cells.

3.3. SAR Logic Flow

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold components to their biological functions.

Experimental Protocols

4.1. Protocol A: Synthesis of the Acid Precursor (Pfitzinger Reaction)

Rationale: The acid chloride is unstable and typically synthesized de novo from the carboxylic acid.

-

Reagents: 5-Chloroisatin (1.0 eq), Acetophenone (1.1 eq), KOH (33% aq), Ethanol.

-

Procedure:

-

Dissolve 5-chloroisatin (1.82 g, 10 mmol) in 15 mL of 33% KOH solution.

-

Add acetophenone (1.32 g, 11 mmol) dissolved in 10 mL ethanol.

-

Reflux at 80°C for 12 hours. The solution will turn dark.

-

Validation Step: Cool to room temperature and acidify with glacial acetic acid to pH 4-5. A precipitate must form.[1]

-

Filter the solid (8-chloro-2-phenylquinoline-4-carboxylic acid), wash with water, and dry.[1]

-

Expected Yield: 65-80% (Yellow/Off-white solid).

-

4.2. Protocol B: Synthesis of this compound

Rationale: Conversion of the acid to the electrophilic acid chloride.

-

Reagents: 8-Chloro-2-phenylquinoline-4-carboxylic acid, Thionyl Chloride (

), Cat. DMF. -

Procedure:

-

Suspend the dried acid (1.0 g) in anhydrous toluene (10 mL).

-

Add thionyl chloride (3.0 eq) dropwise. Add 1 drop of DMF as a catalyst.

-

Reflux for 3 hours.

-

Validation Step: The suspension should clear as the acid converts to the soluble acid chloride. Gas evolution (

, -

Evaporate solvent and excess

under reduced pressure. -

Storage: Use immediately or store under inert gas (Ar/N2). Do not expose to moisture.

-

4.3. Protocol C: General Amidation (Coupling)

-

Reagents: Acid Chloride (from Protocol B), Primary Amine (1.1 eq), Triethylamine (

, 2.0 eq), DCM (Dichloromethane). -

Procedure:

-

Dissolve the amine and

in anhydrous DCM at 0°C. -

Add the acid chloride (dissolved in DCM) dropwise to the amine solution.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours.

-

Validation Step: Monitor by TLC. The baseline acid chloride spot should disappear, and a new, less polar amide spot should appear.

-

Wash with

(aq) and Brine. Dry over

-

Quantitative Data Summary

The following table summarizes the impact of the 8-chloro substituent on biological potency in NK3 receptor assays (based on comparative literature of quinoline carboxamides).

| Compound Variant | R-Group (Pos 8) | NK3 Binding ( | Metabolic Stability ( | Notes |

| Unsubstituted | H | 12.5 | Low | Rapid oxidation at Pos 8 |

| Target Scaffold | Chloro (-Cl) | 2.1 | High | Steric lock improves fit |

| Methyl Analog | Methyl (-CH3) | 5.8 | Moderate | Bulky, but metabolically labile |

| Fluoro Analog | Fluoro (-F) | 8.4 | High | Lower steric bulk than Cl |

Table 1: Comparison of 2-phenylquinoline-4-carboxamide derivatives. The 8-Chloro substituent offers the optimal balance of potency and stability.

References

-

BenchChem. (2025).[1] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Retrieved from

-

Giardina, G. A., et al. (1999).[3] Replacement of the quinoline system in 2-phenyl-4-quinolinecarboxamide NK-3 receptor antagonists. PubMed.[4] Retrieved from

-

Santa Cruz Biotechnology. (2025). This compound Product Data. Retrieved from

-

Blaney, F. E., et al. (2001). Stepwise Modulation of Neurokinin-3 and Neurokinin-2 Receptor Affinity. Journal of Medicinal Chemistry. Retrieved from

-

Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Replacement of the quinoline system in 2-phenyl-4-quinolinecarboxamide NK-3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of Quinoline Acyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Reactivity

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their functionalization often requires highly reactive intermediates, among which quinoline acyl chlorides are paramount for creating amide and ester linkages in drug candidates.[2][3] However, the very reactivity that makes them invaluable synthetic tools also renders them significant laboratory hazards. This guide, grounded in established safety protocols and field experience, provides a comprehensive framework for the safe handling, use, and disposal of quinoline acyl chlorides, ensuring both the integrity of your research and the safety of your team.

I. Hazard Identification: Understanding the Dual Threat

The hazards associated with quinoline acyl chlorides stem from two primary sources: the inherent reactivity of the acyl chloride functional group and the toxicological profile of the quinoline moiety.

The Acyl Chloride Group: A Highly Reactive Electrophile

Acyl chlorides are among the most reactive carboxylic acid derivatives.[4] Their primary hazard lies in their violent reaction with nucleophiles, most notably water.[5][6] This exothermic reaction liberates corrosive hydrogen chloride (HCl) gas, which can cause severe respiratory and dermal burns upon contact.[7][8] The reaction is often vigorous and can lead to pressure buildup in sealed containers.[8]

Furthermore, low molecular weight acyl chlorides are often lachrymators, meaning they can cause severe eye irritation and tearing upon exposure to vapors.[5][7] Inhalation of acyl chloride vapors can lead to coughing, shortness of breath, and in severe cases, pulmonary edema.[8][9]

The Quinoline Core: Toxicological Considerations

The quinoline ring system itself presents toxicological concerns. Quinoline is classified as a substance that is toxic if swallowed, harmful in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer.[10][11][12][13][14] Therefore, in addition to the immediate corrosive hazards of the acyl chloride group, chronic exposure to quinoline-containing compounds must be minimized.

II. Hierarchy of Controls: A Multi-Layered Approach to Safety

A robust safety culture relies on a multi-layered approach to hazard mitigation. The hierarchy of controls, from most to least effective, provides a framework for managing the risks associated with quinoline acyl chlorides.

Caption: Hierarchy of controls for managing risks.

III. Safe Handling and Storage: A Practical Guide

Given the dual hazards of quinoline acyl chlorides, stringent handling and storage protocols are mandatory.

Engineering Controls: Your First Line of Defense

-

Chemical Fume Hood: All manipulations of quinoline acyl chlorides must be performed in a certified chemical fume hood to prevent the inhalation of corrosive vapors and toxic dusts.[15][16]

-

Inert Atmosphere: Due to their high reactivity with moisture, these compounds should be handled under an inert atmosphere of nitrogen or argon.[17][18] This can be achieved using a glove box or a Schlenk line.[19][20]

Personal Protective Equipment (PPE): The Last Barrier

Appropriate PPE is essential to prevent contact with these hazardous materials.[6][21]

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield.[22] | Protects against splashes of the corrosive liquid and irritating vapors. |

| Hand Protection | Chemically resistant gloves (e.g., butyl rubber or laminate). Always inspect gloves for integrity before use.[10][23] | Prevents skin contact, which can cause severe burns and absorption of the toxic quinoline moiety. |

| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[16] | Protects the skin from accidental spills. |

| Respiratory | A NIOSH-approved respirator with an appropriate cartridge may be necessary for non-routine operations or spills.[23] | Provides protection from inhaling harmful vapors in situations where engineering controls are insufficient. |

Storage Requirements

-

Moisture-Free Environment: Store quinoline acyl chlorides in a cool, dry, and well-ventilated area, away from water and other incompatible materials.[16][21] A desiccator or a dry box is highly recommended.[16]

-

Inert Atmosphere: For long-term storage, sealing containers under an inert atmosphere is crucial to maintain the compound's integrity.[24][25]

-

Secondary Containment: Store containers in a chemically resistant secondary container to contain any potential leaks.[16]

IV. Experimental Protocol: Acylation of an Amine with a Quinoline Acyl Chloride

This protocol outlines a standard procedure for the acylation of a primary amine, incorporating critical safety steps. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Pre-Reaction Setup

-

Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to remove any residual moisture that could react with the acyl chloride.[17]

-

Inert Atmosphere: Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer, addition funnel, and condenser) and purge the system with nitrogen or argon.[18][19] This is critical to prevent the hydrolysis of the quinoline acyl chloride.

-

Reagent Preparation: Dissolve the amine and a non-nucleophilic base (e.g., triethylamine or pyridine) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF) within the reaction flask.[2] The base is necessary to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.

Reaction Execution

-

Acyl Chloride Addition: Dissolve the quinoline acyl chloride in the same anhydrous solvent in the addition funnel. Add the acyl chloride solution dropwise to the stirred amine solution at a controlled temperature (often 0 °C to manage the exothermic reaction).[26] A slow addition rate is crucial to prevent a dangerous temperature spike.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine when the reaction is complete.[2]

Work-up and Purification

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a beaker containing ice-water or a dilute aqueous acid solution.[2][26] This step should be performed in the fume hood, as it will generate HCl gas. The purpose of quenching is to neutralize any unreacted acyl chloride and facilitate the separation of the product.

-

Extraction: Extract the product into a suitable organic solvent.[2]

-

Washing: Wash the organic layer with aqueous solutions to remove impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by an appropriate method, such as recrystallization or column chromatography.

V. Reactivity and Incompatibilities: A Visual Guide

Understanding the reactivity of quinoline acyl chlorides is key to preventing hazardous situations. They are incompatible with a wide range of common laboratory reagents.

Caption: Reactivity of quinoline acyl chlorides.

VI. Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, immediate and appropriate action is critical.

Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][15] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][15] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][15]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][15]

Spills and Releases

-

Minor Spills (in a fume hood): Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., sand or vermiculite). Do NOT use combustible materials like paper towels.[27] Collect the absorbed material in a sealed container for hazardous waste disposal.

-

Major Spills: Evacuate the laboratory immediately and alert emergency personnel.

VII. Waste Disposal

All waste containing quinoline acyl chlorides or their byproducts must be treated as hazardous waste. Dispose of it in accordance with local, state, and federal regulations. Never dispose of this material down the drain.[16]

Conclusion

Quinoline acyl chlorides are powerful reagents that enable the synthesis of novel chemical entities with therapeutic potential. By understanding their inherent hazards and implementing the robust safety protocols outlined in this guide, researchers can confidently and safely harness their reactivity to advance the frontiers of drug discovery. A proactive and informed approach to safety is not a barrier to innovation but rather its essential foundation.

References

- Air-Sensitive Chemistry: Practical and Safety Considerations. (2021, May 15). Fisher Scientific.

- Acylation of Sulfonamides: A Comprehensive Guide for Laboratory Applic

- Acyl chloride. chemeurope.com.

- Acyl chloride. Wikipedia.

- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.

- acrylyl chloride - Report | CAMEO Chemicals | NOAA.

- Western Carolina University Standard Operating Procedure for the use of Acetyl chloride.

- Experiment 1: Friedel-Crafts Acyl

- Chemical Reactivity Hazards - Control and Prevention | Occupational Safety and Health Administr

- • SAFETY D

- Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG.

- ICSC 0210 - ACETYL CHLORIDE.

- Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.

- Acyl chloride. (2022, June 21). Yufeng.

- Water Sensitive Chemicals. Environment, Health & Safety.

- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2024, July 17). Advanced Journal of Chemistry, Section A.

- Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. (2017, July 14). JoVE.

- AS/A-level - Acylation (Acyl Chlorides). (2021, June 27). Tuttee Academy.

- OSHA's strategy for reactive chemicals: No new standard. (2003, October 24). ISHN.com.

- Chemical Reactivity Hazards - Overview | Occupational Safety and Health Administr

- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2025, August 6).

- What Are OSHA Requirements for Hazardous Chemical Storage? (2024, June 18).

- A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. (2022, August 23).

- SAFETY DATA SHEET. (2014, February 11). Fisher Scientific.

- Acetyl chloride. Santa Cruz Biotechnology.

- Acid Chlorides and Chloroform

- SAFETY DATA SHEET. (2010, September 7). Fisher Scientific.

- Quinoline CAS No 91-22-5 MATERIAL SAFETY D

- Reactions of Acid Chlorides (ROCl) with Nucleophiles. (2020, February 21). Chemistry Steps.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PMC.

- Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides.

- uh-guideline-for-pyrophoric-and-water-reactive-chemicals.docx. University of Houston.

- 2-(Chloromethyl)quinoline HCl. AK Scientific, Inc.

- Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D

- Safety D

- SAFETY D

- Quinoline - SAFETY D

- Synthesis of quinolines. Organic Chemistry Portal.

- Safety D

- Prepar

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.

- SAFETY D

- Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. (2020, November 5). PMC - NIH.

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 5. Acyl chloride - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. Acyl_chloride [chemeurope.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. chemos.de [chemos.de]

- 14. chemdmart.com [chemdmart.com]

- 15. wcu.edu [wcu.edu]

- 16. ehs.umich.edu [ehs.umich.edu]

- 17. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 19. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]

- 20. uh.edu [uh.edu]

- 21. fishersci.com [fishersci.com]

- 22. download.basf.com [download.basf.com]

- 23. chemos.de [chemos.de]

- 24. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

- 25. tcichemicals.com [tcichemicals.com]

- 26. websites.umich.edu [websites.umich.edu]

- 27. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

Methodological & Application

Synthesis of 8-Chloro-2-phenylquinoline-4-carbonyl chloride: An Application Note and Protocol for Researchers

Introduction: The Significance of Quinoline Scaffolds in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Its derivatives are integral to the development of therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The versatility of the quinoline scaffold allows for extensive functionalization, enabling the fine-tuning of its biological and physicochemical properties.[1] 8-Chloro-2-phenylquinoline-4-carbonyl chloride, in particular, is a key intermediate for the synthesis of a variety of amide and ester derivatives, which are of significant interest in the exploration of new drug candidates. The conversion of the corresponding carboxylic acid to the highly reactive acyl chloride is a critical step in the synthetic pathway towards these novel compounds. This application note provides a comprehensive guide to this synthesis, detailing the reaction mechanism, a robust experimental protocol, and essential safety and characterization procedures.

Reaction Mechanism: Conversion of Carboxylic Acid to Acyl Chloride

The synthesis of this compound from its carboxylic acid is achieved through the use of thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid first acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement to form a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride, with the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.

Figure 1: Mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the efficient and safe synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Molar Equiv.) | Notes |

| 8-Chloro-2-phenylquinoline-4-carboxylic acid | 297.73 | 1.0 | Ensure the starting material is dry. |

| Thionyl chloride (SOCl₂) | 118.97 | 2.0 - 3.0 | Use freshly distilled or a new bottle of thionyl chloride for best results. |

| Anhydrous Toluene | - | - | As a solvent. Ensure it is truly anhydrous. |

| N,N-Dimethylformamide (DMF) | - | Catalytic amount (1 drop) | Optional catalyst. |

Equipment:

-

Round-bottom flask, two-necked

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or similar apparatus for working under anhydrous conditions

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Setup:

-

Assemble the two-necked round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas to ensure anhydrous conditions.[5]

-

Place a drying tube at the top of the condenser to prevent atmospheric moisture from entering the reaction.

-

-

Addition of Reagents:

-

To the flask, add 8-Chloro-2-phenylquinoline-4-carboxylic acid (1.0 equiv).

-

Under the inert atmosphere, add anhydrous toluene to the flask to create a slurry.

-

Slowly add thionyl chloride (2.0 - 3.0 equiv) to the stirred slurry at room temperature. A slight exotherm may be observed.

-

If desired, add one drop of anhydrous DMF as a catalyst.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (the off-gases can be bubbled through a basic solution to neutralize them).

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution to neutralize any residual thionyl chloride vapors.

-

The crude this compound will remain as a solid or a viscous oil.

-

-

Purification:

-

The crude product can often be used in the next step without further purification.

-

If a higher purity is required, the product can be purified by recrystallization from a suitable anhydrous solvent (e.g., hexanes, or a mixture of hexanes and a small amount of anhydrous toluene).

-

Figure 2: A streamlined workflow for the synthesis of this compound.

Safety Precautions: Handling Thionyl Chloride

Thionyl chloride is a corrosive and toxic chemical that reacts violently with water. Strict adherence to safety protocols is mandatory.

| Hazard | Precaution |

| Corrosive | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles. A face shield is also recommended. |

| Toxic by Inhalation | Always handle thionyl chloride in a well-ventilated chemical fume hood. |

| Reacts Violently with Water | Ensure all glassware is scrupulously dry. Quench any residual thionyl chloride slowly and carefully with an appropriate alcohol (e.g., isopropanol) before cleaning with water.[5] |

| Spills | In case of a spill, neutralize with a dry solid absorbent material such as sodium bicarbonate or sand. Do not use water. |

Characterization of this compound

Confirmation of the successful synthesis and purity of the product is crucial. The following spectroscopic methods are recommended:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The most telling sign of a successful reaction is the disappearance of the broad O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of a sharp, strong carbonyl (C=O) stretching band for the acyl chloride at a higher wavenumber, typically in the range of 1750-1810 cm⁻¹.[6][7] The electron-withdrawing effect of the chlorine atom shifts the carbonyl absorption to a higher frequency compared to the starting carboxylic acid.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show the characteristic signals for the aromatic protons on the quinoline and phenyl rings.[9][10][11][12] The absence of the acidic proton from the carboxylic acid (which would typically be a broad singlet far downfield) is a key indicator of product formation.[13]

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the acyl chloride, typically in the range of 160-180 ppm.

-

References

- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem.

- Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Carolina Wilmington Repository.

- (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. University of North Carolina Wilmington Repository.

- Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.

- BenchChem. (2025).

- Vrindawan Coaching Center. (2023, April 17). Thionyl chloride.

- (1968). Production of thionyl chloride from hydrogen chloride, sulfur, and oxygen. U.S.

- BenchChem. (n.d.). 2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic Acid.

- Raffel, S. M., et al. (2013). Photochemistry of Matrix-Isolated and Thin Film Acid Chlorides: Quantum Yields and Product Structures. The Journal of Physical Chemistry A, 117(46), 11781–11793.

- Reddit. (2024, February 25). How to identify an Acyl Chloride in an IR spectra?. r/chemhelp.

- ResearchGate. (n.d.).

- Sciencemadness Wiki. (2025, August 3). Thionyl chloride.

- TCI Chemicals. (2025, April 24).

- Fisher Scientific. (2025, December 20).

- Adduci, J. M., & Ramirez, R. S. (1970). ANHYDRIDE FORMATION WITH THIONYL CHLORIDE.

- LibreTexts. (2022, September 24). 21.

- Liu, Y., et al. (2013). Acyl chloride-modified amorphous carbon substrates for the attachment of alcohol-, thiol-, and amine-containing molecules. Beilstein Journal of Nanotechnology, 4, 894–902.

- Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure.

- Semantic Scholar. (2014, February 6).

- Santa Cruz Biotechnology. (n.d.). 8-Chloro-2-phenylquinoline-4-carbohydrazide.

- (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids. U.S.

- Li, Y., et al. (2017).

- LookChem. (n.d.). This compound CAS NO.500775-82-6.

- Santa Cruz Biotechnology. (n.d.). 8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid.

- Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 919363.

- Al-Hussain, S. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4296.

- AK Scientific, Inc. (n.d.). 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride.

- Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 919363.

- Patsnap Eureka. (2025, July 24). Carbonyl Chemistry in Drug Design: Emerging Trends.

- BenchChem. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Thionyl chloride - Vrindawan Coaching Center [coaching-center.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. repository.uncw.edu [repository.uncw.edu]

- 11. repository.uncw.edu [repository.uncw.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Protocol for the Synthesis of Novel Amides using 8-Chloro-2-phenylquinoline-4-carbonyl chloride

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Derivatives of 2-phenylquinoline-4-carboxylic acid, in particular, have garnered significant attention for their diverse and potent biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][3][4][5] The amide functionality is a cornerstone of drug design, and the synthesis of 2-phenylquinoline-4-carboxamides allows for the exploration of a vast chemical space, enabling the fine-tuning of pharmacological profiles.[2][6]

This document provides a comprehensive guide for the synthesis of novel amides via the reaction of 8-Chloro-2-phenylquinoline-4-carbonyl chloride with primary and secondary amines. This protocol is designed for researchers in drug discovery and medicinal chemistry, offering a robust methodology grounded in the principles of the Schotten-Baumann reaction.[7][8] We will detail the underlying mechanism, provide a step-by-step experimental procedure, offer troubleshooting advice, and discuss key parameters for reaction optimization.

Reaction Principles: Nucleophilic Acyl Substitution

The synthesis of amides from acyl chlorides and amines is a classic example of nucleophilic acyl substitution. The reaction proceeds through an addition-elimination mechanism.[9]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This initial attack forms a tetrahedral intermediate.[8][10]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture. This step is crucial as it neutralizes the hydrogen chloride (HCl) generated during the reaction, which would otherwise react with the starting amine to form an unreactive ammonium salt, thereby halting the reaction and reducing the yield.[9][11]

The use of a base, such as triethylamine (TEA), pyridine, or aqueous sodium hydroxide, is essential to drive the equilibrium towards the product.[12][13] This overall process is widely known as the Schotten-Baumann reaction.[7][11]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an amine with this compound. Adjustments may be necessary based on the specific properties of the amine.

-

Reagents:

-

This compound

-

Amine (primary or secondary)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA), freshly distilled

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

-

-

Equipment:

-

Round-bottom flask with stir bar

-

Septa and needles

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

-

-

Acyl Chlorides: this compound is an acyl chloride. Acyl chlorides are corrosive, lachrymatory (tear-inducing), and react violently with water and other protic solvents.[14][15] All manipulations must be performed in a well-ventilated chemical fume hood.[16]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[17][18]

-

Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.[16] All glassware should be oven- or flame-dried before use.

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.).

-

Dissolve the amine in anhydrous DCM (or another suitable aprotic solvent).

-

Add triethylamine (1.2 - 1.5 eq.) to the solution. The base acts as an HCl scavenger.[19]

-

Cool the flask to 0 °C in an ice bath. This helps to control the exothermic nature of the reaction.[]

-

-

Addition of Acyl Chloride:

-

Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM in a separate flask.

-

Slowly add the acyl chloride solution dropwise to the stirring amine solution over 10-15 minutes. A precipitate (triethylammonium chloride) will likely form.[7]

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.[12]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). Check for the consumption of the starting amine.

-

-

Workup:

-

Once the reaction is complete, quench by adding deionized water.

-

Transfer the mixture to a separatory funnel and add more DCM if necessary.

-

Wash the organic layer sequentially with:

-

Saturated aqueous NaHCO₃ solution (to remove any excess acid).

-

Deionized water.

-

Brine (to aid in phase separation).

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[21]

-

-

Purification and Characterization:

-

The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[22]

-

Alternatively, if the product is a solid, recrystallization from a suitable solvent system can be employed.

-

Characterize the purified amide using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[1][23]

-

Optimization and Data Summary

The efficiency of the amide coupling can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization based on the nature of the amine substrate.

| Parameter | Primary Aliphatic Amine | Secondary Aliphatic Amine | Aromatic Amine (Aniline) | Considerations & Rationale |

| Reactivity | High | Moderate | Low | Nucleophilicity decreases with steric hindrance and electron-withdrawing effects. Aromatic amines are less basic and less nucleophilic. |

| Base | TEA, DIPEA | TEA, DIPEA | Pyridine, DMAP (catalyst) | A non-nucleophilic organic base is standard.[12] For less reactive amines, a stronger base or catalyst may be needed.[] |

| Solvent | DCM, THF, Acetonitrile | DCM, THF, Acetonitrile | DMF, Toluene (at higher temp) | Aprotic solvents are required to prevent hydrolysis of the acyl chloride.[12] |

| Temperature | 0 °C to RT | 0 °C to RT | RT to Reflux | Highly reactive amines require cooling to control the exotherm. Less reactive amines may require heating to proceed at a reasonable rate.[] |

| Typical Yield | > 85% | 70-90% | 50-80% | Yields are dependent on amine reactivity and potential for side reactions. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Hydrolysis of the acyl chloride. 2. Amine starting material is of poor quality or is an HCl salt. 3. Insufficient amount of base. | 1. Ensure all glassware is thoroughly dried and the reaction is run under a dry, inert atmosphere. Use anhydrous solvents. 2. Purify the amine before use. If it's a salt, use an extra equivalent of base to free the amine. 3. Use at least 1.2 equivalents of base to neutralize the HCl byproduct. |

| Formation of Carboxylic Acid Byproduct | Hydrolysis of the this compound. | This is often due to moisture in the reaction. Follow the recommendations for "Low or No Yield." The resulting carboxylic acid can typically be removed during the aqueous workup with the NaHCO₃ wash. |

| Multiple Spots on TLC | 1. Incomplete reaction. 2. Formation of side products (e.g., over-acylation if the amine has other nucleophilic sites). | 1. Allow the reaction to run for a longer period or consider gentle heating for less reactive amines. 2. Use protecting groups for other nucleophilic functional groups if necessary. |

| Difficulty in Purification | 1. Product is streaking on the silica gel column. 2. Product is insoluble and crashes out of solution. | 1. Add a small amount of TEA (0.5-1%) to the eluent to suppress the ionization of basic nitrogen atoms on the column. 2. Choose a different solvent system for the reaction or purification. Consider purification by recrystallization if the product is a solid. |

Conclusion

The protocol outlined provides a reliable and adaptable method for the synthesis of 8-Chloro-2-phenylquinoline-4-carboxamides. By carefully controlling reaction conditions, particularly moisture, and selecting the appropriate base and solvent, researchers can efficiently generate a diverse library of novel amide compounds. These molecules serve as valuable candidates for further investigation in drug discovery programs, leveraging the proven therapeutic potential of the quinoline scaffold.[3][24]

References

-

Synthesis and analysis of amides. (n.d.). Chemistry Education. Retrieved February 18, 2026, from [Link]

-

Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. Retrieved February 18, 2026, from [Link]

-

Amide Synthesis. (n.d.). Fisher Scientific. Retrieved February 18, 2026, from [Link]

-

Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

-

Safety Data Sheet: Acetyl chloride D3. (n.d.). Carl ROTH. Retrieved February 18, 2026, from [Link]

- Method for purifying quinolinecarboxylic acid derivative. (n.d.). Google Patents.

-

ICSC 0210 - ACETYL CHLORIDE. (n.d.). Retrieved February 18, 2026, from [Link]

-

Safety Data Sheet: Acetyl chloride. (n.d.). Chemos GmbH&Co.KG. Retrieved February 18, 2026, from [Link]

-

Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. (2019, November 23). SciSpace. Retrieved February 18, 2026, from [Link]

-

Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review. (2025, October 1). ResearchGate. Retrieved February 18, 2026, from [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021, March 12). ACS Publications. Retrieved February 18, 2026, from [Link]

-

Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. (2025, August 6). ResearchGate. Retrieved February 18, 2026, from [Link]

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PMC. Retrieved February 18, 2026, from [Link]

-

SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020, February 10). Indo American Journal of Pharmaceutical Research. Retrieved February 18, 2026, from [Link]

-

Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. (2023, January 22). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

-

reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. Retrieved February 18, 2026, from [Link]

-

Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace. Retrieved February 18, 2026, from [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022, July 14). Frontiers. Retrieved February 18, 2026, from [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (n.d.). PMC. Retrieved February 18, 2026, from [Link]

-

facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. (2014, February 6). Semantic Scholar. Retrieved February 18, 2026, from [Link]

-

Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

-

Scholars Research Library - Der Pharma Chemica. (n.d.). Retrieved February 18, 2026, from [Link]

Sources

- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 6. scispace.com [scispace.com]

- 7. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Schotten-Baumann Reaction [organic-chemistry.org]

- 12. Lab Reporter [fishersci.co.uk]

- 13. jk-sci.com [jk-sci.com]

- 14. carlroth.com [carlroth.com]

- 15. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. chemos.de [chemos.de]

- 18. geneseo.edu [geneseo.edu]

- 19. derpharmachemica.com [derpharmachemica.com]

- 21. iajpr.com [iajpr.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. scispace.com [scispace.com]

- 24. researchgate.net [researchgate.net]

Application Note: Esterification of 8-Chloro-2-phenylquinoline-4-carbonyl chloride

Executive Summary & Biological Context

The quinoline scaffold, specifically the 2-phenylquinoline-4-carboxylic acid pharmacophore, is a cornerstone in medicinal chemistry.[1][2] Derivatives of this scaffold exhibit potent biological activities, including Histone Deacetylase (HDAC) inhibition (anticancer), antiviral properties against dengue and herpes, and broad-spectrum antimicrobial efficacy [1, 2].

The 8-chloro-2-phenylquinoline-4-carbonyl chloride is the high-energy electrophilic intermediate required to diversify this scaffold. Unlike the stable carboxylic acid precursor, this acid chloride is moisture-sensitive and highly reactive. This guide provides a rigorous, self-validating protocol for converting this intermediate into ester libraries, ensuring high fidelity in drug discovery campaigns.

Mechanistic Insight & Chemical Strategy

The Electrophile

The 4-carbonyl position on the quinoline ring is subject to unique steric and electronic influences:

-

Steric Hindrance: The carbonyl group is flanked by the peri-hydrogen at position 5 and the phenyl ring at position 2. While not as hindered as a tert-butyl group, it requires efficient nucleophiles or catalysis.

-

Electronic Effect: The 8-chloro substituent is electron-withdrawing (inductive effect,

), which increases the electrophilicity of the carbonyl carbon, making it more reactive than the unsubstituted parent quinoline.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via an addition-elimination pathway. The base (Triethylamine or DIPEA) serves two roles: it enhances the nucleophilicity of the alcohol (by hydrogen bonding or deprotonation) and scavenges the HCl byproduct to drive the equilibrium forward.

Pre-Reaction Validation (Self-Validating System)

Before initiating the esterification, the integrity of the acid chloride must be verified. Acid chlorides hydrolyze rapidly in moist air to revert to the carboxylic acid.

Quality Control Check (The "Water Test"):

-

Visual: The acid chloride should be a yellow to off-white solid. If it is white and powdery like the starting acid, it may be hydrolyzed.

-

Mini-Workup (TLC): Dissolve a small spatula tip of the acid chloride in dry DCM. Add 1 drop of methanol.

-

Result: This converts the acid chloride to the methyl ester .

-

Analysis: Run TLC (Hexane:EtOAc 3:1).

-

Pass: Single spot (

distinct from carboxylic acid). -

Fail: Spot matches the carboxylic acid starting material (

usually lower, streaking).

-

Protocol A: Standard Esterification (Primary & Secondary Alcohols)

Applicability: Unhindered primary alcohols (e.g., methanol, benzyl alcohol) and secondary alcohols.

Reagents & Equipment[3][4][5]

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Alcohol (1.1 – 1.2 equiv)

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv) -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.1 M concentration]

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) Optional, for speed

Step-by-Step Procedure

-

Inert Atmosphere: Flame-dry a round-bottom flask and cool under a stream of Nitrogen (

) or Argon. -

Dissolution: Charge the flask with this compound (1.0 equiv) and anhydrous DCM. Stir until fully dissolved.

-

Note: If the solution is cloudy, filter through a syringe filter to remove hydrolyzed acid solids.

-

-

Base Addition: Cool the solution to 0°C (ice bath). Add

(1.5 equiv) dropwise.-

Observation: Slight fuming or color change is normal.

-

-

Nucleophile Addition: Add the Alcohol (1.1 equiv) slowly.

-

Optional: Add DMAP (10 mol%) if the alcohol is secondary.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check TLC. The acid chloride spot (converted to methyl ester during sampling if using MeOH quench) should disappear.

-

Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (2x) to remove excess amine/DMAP.

-

Wash with Sat.

(2x) to remove any hydrolyzed acid. -

Wash with Brine, dry over

, and concentrate.

-

Protocol B: Hindered Esterification (Tertiary Alcohols/Phenols)

Applicability: Sterically hindered alcohols (t-butanol), phenols, or acid-sensitive substrates.

Reagents

-

Base: Pyridine (used as solvent or in excess) OR

with high DMAP loading. -

Catalyst: DMAP (0.5 – 1.0 equiv). Stoichiometric DMAP is often required for difficult substrates.

Procedure Modifications

-

Solvent Switch: Use Pyridine or anhydrous Toluene.

-

Temperature: Heat may be required (

) for tertiary alcohols due to the steric clash between the 2-phenyl group on the quinoline and the bulky alcohol. -

Order of Addition: Dissolve the Alcohol and Base first, then add the Acid Chloride as a solid or solution to the alcohol mixture. This ensures the acid chloride immediately encounters the nucleophile.

Data Presentation & Analysis

Expected Analytical Data

| Feature | Method | Expected Signal | Interpretation |

| Carbonyl | IR | 1720–1740 | Ester C=O stretch (Shifted from ~1770 |

| Protons | 1H NMR | ||

| Quinoline | 1H NMR | Aromatic region. Look for the singlet at C3 (approx 8.0-8.2 ppm). | |

| Purity | HPLC | >95% Area | Single peak. Retention time shifted later than the acid (more lipophilic). |

Troubleshooting Guide

| Problem | Probable Cause | Solution |

| Low Yield | Hydrolysis of Acid Chloride | Ensure glassware is flame-dried. Use fresh acid chloride. |

| Unreacted Alcohol | Steric Hindrance | Switch to Protocol B (Pyridine/DMAP) and heat to reflux. |

| Acid Impurity | Incomplete Workup | The carboxylic acid is a byproduct of hydrolysis. Wash organic layer thoroughly with Sat. |

Experimental Workflow Diagram

Safety & Handling

-

Acid Chlorides: Corrosive and lachrymators. React violently with water to release HCl gas. Handle only in a fume hood.

-

Solvents: DCM and THF are flammable and toxic.

-

Waste: Aqueous layers from the workup will contain amine hydrochlorides and must be disposed of as hazardous aqueous waste.

References

-

Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Publishing Group. (2015). Describes the synthesis of 2-phenylquinoline-4-carbonyl chloride intermediates. Link

-